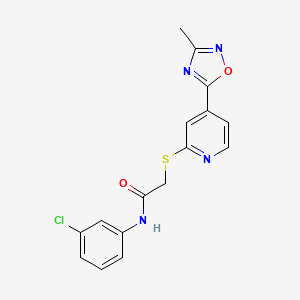![molecular formula C15H13N5OS4 B2928552 N-(7-(methylthio)benzo[1,2-d:4,3-d']bis(thiazole)-2-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide CAS No. 1203029-27-9](/img/structure/B2928552.png)
N-(7-(methylthio)benzo[1,2-d:4,3-d']bis(thiazole)-2-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that contains several heterocyclic rings, including benzo[d]thiazole and thiadiazole rings . The presence of sulfur and nitrogen in these rings suggests that the compound might have interesting chemical and physical properties .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple ring structures and functional groups . The benzo[d]thiazole and thiadiazole rings are aromatic and likely contribute to the stability of the molecule .Chemical Reactions Analysis
The compound’s reactivity would be influenced by the presence of the heterocyclic rings and the various functional groups . The sulfur atoms in the thiazole and thiadiazole rings, for example, might be involved in reactions with electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure . The presence of the heterocyclic rings and the various functional groups would likely affect its solubility, stability, and reactivity .Scientific Research Applications
Organic Electronics
Thiazole and thiadiazole derivatives are known for their electron-rich properties, making them suitable for use in organic electronics . The compound’s structure suggests it could be used in the development of organic semiconductors , which are essential for creating flexible electronic devices. Its potential for high thermal stability and strong electron affinity could lead to advancements in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Fluorescent Dyes and Imaging
The benzo[1,2-d:4,3-d’]bis(thiazole) moiety is indicative of potential applications in fluorescent dyes . These dyes, with large Stokes shifts, are valuable in super-resolution microscopy , such as stimulated emission depletion (STED) microscopy. The compound could be used to develop new dyes that improve the resolution and sensitivity of biological imaging techniques.
Catalysis
Compounds containing thiadiazole rings can act as ligands in catalytic processes . This particular compound might find use in palladium-catalyzed cross-coupling reactions , which are pivotal in creating complex organic molecules. Its unique structure could lead to the development of novel catalysts that are more efficient and selective.
Sensing and Detection
The presence of multiple heterocyclic rings in the compound suggests its use in the development of chemical sensors . These sensors could be particularly sensitive to changes in the environment, such as pH or the presence of specific ions or molecules, making them useful in environmental monitoring and diagnostics.
Pharmaceutical Research
Thiazole derivatives are common in various drugs due to their bioactive properties . This compound could be explored for its pharmacological potential, possibly leading to the development of new medications for diseases where current treatments are inadequate.
Material Science
The structural rigidity and electron-rich nature of the compound suggest its application in advanced material science . It could be used to create novel polymers with specific properties, such as increased conductivity or enhanced mechanical strength, which could be valuable in aerospace and automotive industries.
Future Directions
properties
IUPAC Name |
N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)-4-propylthiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5OS4/c1-3-4-9-12(25-20-19-9)13(21)18-14-16-7-5-6-8-11(10(7)23-14)24-15(17-8)22-2/h5-6H,3-4H2,1-2H3,(H,16,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNXKOZNAEODTCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SN=N1)C(=O)NC2=NC3=C(S2)C4=C(C=C3)N=C(S4)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5OS4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6,14-Dihydropyrido[2',1':2,3]imidazo[1,5-a]pyrido[2',1':2,3]imidazo[1,5-d]pyrazine-8,16-diium bromide](/img/structure/B2928474.png)
![1'-(2-methoxybenzoyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2928475.png)





![N-(2-morpholin-4-ylethyl)-5-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3,4-oxadiazole-2-carboxamide](/img/structure/B2928483.png)


![N,N-diethyl-2-((6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl)oxy)ethanamine](/img/structure/B2928489.png)
![8-isobutyl-1,7-dimethyl-3-(3-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2928490.png)
![3-Prop-2-enoyl-3-azabicyclo[3.2.1]octane-6-carboxylic acid](/img/structure/B2928492.png)